Lactaroviolin

Description

This compound has been reported in Lactarius deterrimus and Lactarius deliciosus with data available.

Properties

IUPAC Name |

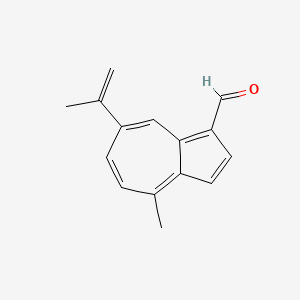

4-methyl-7-prop-1-en-2-ylazulene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(2)12-5-4-11(3)14-7-6-13(9-16)15(14)8-12/h4-9H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEUPUYRYIOTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C2C=C(C=C1)C(=C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871569 | |

| Record name | 4-Methyl-7-(prop-1-en-2-yl)azulene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactaroviolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85-33-6 | |

| Record name | 4-Methyl-7-(1-methylethenyl)-1-azulenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactaroviolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-7-(prop-1-en-2-yl)azulene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTAROVIOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37I306S05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lactaroviolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C | |

| Record name | Lactaroviolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Blueprint: A Technical Guide to the Biosynthesis of Lactaroviolin

For Researchers, Scientists, and Drug Development Professionals

Lactaroviolin, a striking violet-red guaiane sesquiterpenoid produced by the saffron milk-cap mushroom, Lactarius deliciosus, has intrigued chemists since its isolation. Its unique azulene chromophore and potential biological activities make it a molecule of significant interest. While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, recent advances in fungal genomics and the well-established principles of terpene biosynthesis allow for the construction of a robust hypothetical pathway. This guide provides an in-depth overview of the proposed biosynthetic route, supported by analogous quantitative data from related systems, detailed experimental protocols for pathway elucidation, and visualizations of the core biochemical and experimental logic.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is presumed to follow the canonical pathway of sesquiterpenoid formation, originating from the central isoprenoid pathway and culminating in a series of specific tailoring reactions.

-

Core Isoprenoid Pathway: The journey begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in fungi.

-

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), which is then further elongated with another molecule of IPP to yield the C15 compound, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

-

Cyclization to the Guaiane Scaffold: This is the first committed step in this compound biosynthesis. A putative sesquiterpene synthase (STS) from Lactarius deliciosus is hypothesized to catalyze the complex cyclization of the linear FPP precursor. This likely proceeds through a germacrene A intermediate, which then undergoes further cyclization to form the characteristic bicyclic[1][2] carbon skeleton of the guaianes. Recent genomic studies on L. deliciosus have identified several candidate STS genes, lending strong support to this step.

-

Tailoring Reactions: The initial guaiane hydrocarbon scaffold is then believed to undergo a series of post-cyclization modifications, often referred to as tailoring reactions, to yield the final structure of this compound. These reactions are likely catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases (P450s) and dehydrogenases/reductases. These modifications would be responsible for the introduction of the aldehyde group and the specific pattern of unsaturation that gives rise to the azulene core. The enzymatic formation of the azulene ring system from a guaiane precursor is a key, though currently uncharacterized, step in this proposed pathway.

Quantitative Data on Sesquiterpenoid Production

While specific quantitative data for the enzymatic steps in this compound biosynthesis are not yet available, the following table summarizes representative production titers of various sesquiterpenoids in engineered microbial hosts. This data provides a valuable benchmark for potential yields that could be achieved through heterologous production of this compound.

| Sesquiterpenoid | Host Organism | Production Titer | Reference |

| α-Santalene | Escherichia coli | 2916 mg/L | [3] |

| (+)-Zizaene | Escherichia coli | 211.13 mg/L | [4] |

| Trichodiene | Saccharomyces cerevisiae | 6535 µg/L | [5] |

| Epi-cedrol | Saccharomyces cerevisiae | 370 µg/L | [2] |

| α-Farnesene | Saccharomyces cerevisiae | 170 mg/L | [6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve the identification and functional characterization of the key enzymes, namely the sesquiterpene synthase (STS) and the subsequent tailoring enzymes like cytochrome P450s. Below are detailed methodologies for these key experimental stages.

Protocol 1: Identification and Characterization of a Putative Lactarius deliciosus Sesquiterpene Synthase

This protocol outlines the workflow for identifying a candidate STS gene from the genome of L. deliciosus, expressing the enzyme in a heterologous host, and analyzing its product.

1. Gene Identification and Cloning:

- Bioinformatics: Perform a BLAST search of the L. deliciosus genome sequence using known fungal sesquiterpene synthase protein sequences as queries to identify candidate STS genes.

- RNA Extraction and cDNA Synthesis: Extract total RNA from L. deliciosus mycelia and synthesize cDNA using a reverse transcriptase kit.

- PCR Amplification and Cloning: Design primers based on the candidate gene sequence and amplify the coding region from the cDNA. Clone the PCR product into an E. coli expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

2. Heterologous Expression in E. coli:

- Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Culture Growth: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

- Induction: Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM and continue incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours.

3. In Vivo Product Analysis:

- Cultivation with Overlay: During induction, add a water-immiscible organic solvent (e.g., dodecane) to the culture medium to capture volatile terpene products.

- Extraction: After incubation, separate the organic layer and extract the aqueous phase with a suitable solvent (e.g., ethyl acetate).

- GC-MS Analysis: Analyze the combined organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced sesquiterpene(s) by comparing their mass spectra and retention times to known standards and databases.

4. In Vitro Enzyme Assay:

- Protein Purification: Lyse the induced E. coli cells and purify the His-tagged STS protein using nickel-affinity chromatography.

- Enzyme Reaction: Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg2+).

- Product Extraction and Analysis: Extract the reaction mixture with an organic solvent (e.g., hexane) and analyze by GC-MS as described above.

"Genome_Mining" [label="Identify STS gene in L. deliciosus genome"];

"Cloning" [label="Clone STS gene into E. coli expression vector"];

"Expression" [label="Heterologous expression in E. coli"];

"InVivo" [label="In vivo product capture"];

"InVitro" [label="In vitro enzyme assay with FPP"];

"GCMS" [label="GC-MS analysis of products"];

"Structure" [label="Structure elucidation of novel products"];

"Genome_Mining" -> "Cloning" -> "Expression";

"Expression" -> "InVivo" -> "GCMS";

"Expression" -> "InVitro" -> "GCMS";

"GCMS" -> "Structure";

}

Protocol 2: Functional Characterization of a Putative Lactarius deliciosus Cytochrome P450

This protocol describes the co-expression of a candidate P450 and its redox partner in a yeast strain engineered to produce the sesquiterpene scaffold, allowing for the characterization of tailoring reactions.

1. Yeast Strain Engineering:

- Construct a Saccharomyces cerevisiae strain that heterologously expresses the identified L. deliciosus STS to produce the guaiane scaffold. This may involve integrating the STS gene into the yeast genome and optimizing the MVA pathway to increase FPP supply.

2. P450 and CPR Expression:

- Gene Identification: Identify candidate P450 genes and cytochrome P450 reductase (CPR) genes from the L. deliciosus genome, often found clustered with the STS gene.

- Vector Construction: Clone the candidate P450 and CPR genes into yeast expression vectors.

- Yeast Transformation: Co-transform the P450 and CPR expression vectors into the guaiane-producing yeast strain.

3. In Vivo Bioconversion:

- Cultivation: Grow the engineered yeast strain in a suitable medium.

- Extraction: Extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).

- LC-MS Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect new, more polar compounds corresponding to hydroxylated or otherwise oxidized products of the guaiane scaffold.

4. In Vitro Microsomal Assay:

- Microsome Preparation: Grow the yeast strain expressing the P450 and CPR, and prepare microsomes by differential centrifugation.

- Enzyme Assay: Incubate the microsomes with the guaiane scaffold substrate, NADPH, and oxygen.

- Product Analysis: Extract the reaction and analyze by LC-MS to confirm the enzymatic activity.

"Yeast_Strain" [label="Engineer S. cerevisiae to produce Guaiane Scaffold"];

"Gene_ID" [label="Identify candidate P450 and CPR genes"];

"Coexpression" [label="Co-express P450 and CPR in engineered yeast"];

"InVivo_Conversion" [label="In vivo bioconversion"];

"LCMS_Analysis" [label="LC-MS analysis for oxidized products"];

"Microsomal_Assay" [label="In vitro microsomal assay"];

"Confirmation" [label="Confirmation of enzymatic function"];

"Yeast_Strain" -> "Coexpression";

"Gene_ID" -> "Coexpression";

"Coexpression" -> "InVivo_Conversion" -> "LCMS_Analysis";

"Coexpression" -> "Microsomal_Assay" -> "LCMS_Analysis";

"LCMS_Analysis" -> "Confirmation";

}

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is complex and typically involves a hierarchical control system. While specific regulators for this compound are unknown, a general model can be proposed. The genes encoding the STS, P450s, and other enzymes in the pathway are likely organized in a biosynthetic gene cluster (BGC). The expression of this BGC is expected to be controlled by a pathway-specific transcription factor, often located within the cluster itself. This local regulation is, in turn, influenced by global regulators that respond to environmental cues, developmental stage, and nutritional status.

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating case study in fungal natural product chemistry. Based on current knowledge, a plausible pathway involving a sesquiterpene synthase and subsequent tailoring enzymes can be proposed. The recent identification of candidate genes from the Lactarius deliciosus genome marks a significant step towards validating this hypothesis.

Future research will undoubtedly focus on the functional characterization of these candidate enzymes through the experimental approaches outlined in this guide. The successful heterologous expression and in vitro reconstitution of the entire pathway will not only confirm the proposed biosynthetic route but also open the door for metabolic engineering approaches to produce this compound and novel analogues in tractable microbial hosts. Unraveling the enzymatic mechanism of azulene ring formation will be a particularly exciting challenge, potentially revealing novel enzymatic capabilities in fungi. The insights gained from these studies will be invaluable for the sustainable production of this unique natural product and for harnessing its potential in drug discovery and development.

References

- 1. Engineering Plant Sesquiterpene Synthesis into Yeasts: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering to produce sesquiterpenes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterologous protein expression in E. coli [protocols.io]

- 4. Regulation and Role of Fungal Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drivers of genetic diversity in secondary metabolic gene clusters within a fungal species | PLOS Biology [journals.plos.org]

- 6. sysbio.se [sysbio.se]

Beyond the Saffron Milk Cap: A Technical Guide to Alternative Natural Sources of Lactaroviolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural sources of the sesquiterpenoid lactaroviolin, extending beyond the commonly known producer, Lactarius deliciosus. This document synthesizes available data on alternative fungal sources, offering a comparative analysis of this compound and related compounds. It further details experimental protocols for extraction and quantification and explores potential biological signaling pathways modulated by this class of molecules.

Confirmed and Potential Fungal Sources of this compound and Related Azulenes

While Lactarius deliciosus remains the most well-documented source of this compound, research has identified other species within the Lactarius genus as producers of this and structurally similar azulene compounds. Notably, ** Lactarius deterrimus ** has been confirmed to contain this compound.[1] Furthermore, the closely related compound 11,12-dihydrothis compound has been characterized in ** Lactarius hatsudake **.[2] The blue pigment (7-isopropenyl-4-methylazulen-1-yl)methyl stearate found in Lactarius indigo is another related azulene derivative, highlighting the genus's capacity for producing this class of sesquiterpenoids.

A comprehensive overview of these alternative sources is presented in Table 1, providing a foundation for further investigation into their potential for this compound isolation.

Table 1: Natural Sources of this compound and Related Azulene Compounds Besides Lactarius deliciosus

| Fungal Species | Compound(s) Identified | Key Findings |

| Lactarius deterrimus | This compound, 11,12-dihydrothis compound | Confirmed presence of this compound. Also contains the dihydro-derivative.[1][2] |

| Lactarius hatsudake | 11,12-dihydrothis compound, other azulene pigments | A confirmed source of the this compound derivative.[2] |

| Lactarius indigo | (7-isopropenyl-4-methylazulen-1-yl)methyl stearate | Produces a distinct but structurally related azulene pigment. |

Quantitative Analysis of Azulene Compounds in Lactarius Species

Quantitative data on the yield of this compound from sources other than L. deliciosus is limited in the current literature. However, analysis of related sesquiterpenoids in various Lactarius species provides a basis for comparative assessment. The concentration of these compounds can be influenced by factors such as the geographical origin of the mushroom, the specific strain, and the age of the fruiting body. High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantification of these compounds.

Table 2: Quantitative Data on Sesquiterpenoids in Selected Lactarius Species

| Fungal Species | Compound Quantified | Method | Reported Yield/Concentration | Reference |

| Lactarius deterrimus | Sesquiterpenes (general) | Not specified | Not specified | [3] |

| Lactarius hatsudake | Phenolic Compounds | HPLC, UPLC-QTOF/MS | Total Phenolic Content: 139.46 ± 5.42 mg/g | [4] |

| Lactarius species (general) | Free Sugars, Organic Acids, Fatty Acids, Tocopherols, Phenolic Compounds | HPLC-RI, UFLC-PDA, GC-FID | Varies by species and compound | [5] |

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenoids from Lactarius Fruiting Bodies

This protocol outlines a general method for the extraction of sesquiterpenoids, including this compound, from fresh fungal material.

Materials:

-

Fresh fruiting bodies of Lactarius species (e.g., L. deterrimus)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Glass vials for storage

Procedure:

-

Harvesting and Preparation: Freshly harvested fruiting bodies are cleaned of any debris.

-

Extraction: The cleaned mushrooms are homogenized and extracted with a mixture of methanol and dichloromethane (1:1 v/v) at room temperature for 24 hours. The process should be repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid fungal material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Drying and Storage: The resulting crude extract is dried completely and stored in airtight glass vials at -20°C until further analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound in fungal extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used. The specific gradient program should be optimized for the separation of the target compounds.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The UV spectrum of this compound should be determined, with monitoring at its wavelength of maximum absorbance (typically in the visible range due to its color).

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: A calibration curve is prepared using a certified standard of this compound at a minimum of five different concentrations.

-

Sample Preparation: The crude extract obtained from Protocol 1 is redissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The prepared sample is injected into the HPLC system. The retention time and peak area of this compound in the sample are compared to those of the standards for identification and quantification.

Potential Signaling Pathways and Biological Activities

While direct studies on the signaling pathways modulated by this compound are scarce, the broader class of azulene sesquiterpenoids has been investigated for various biological activities, primarily anti-inflammatory effects. These studies suggest that azulene derivatives may interact with key inflammatory signaling cascades.

Hypothesized Signaling Pathway Involvement:

Based on the known anti-inflammatory properties of related azulene compounds, this compound may potentially modulate the following pathways:

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are crucial in regulating the production of pro-inflammatory cytokines. Azulene derivatives have been shown to influence these pathways.[6]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and inflammation. Some natural compounds with anti-inflammatory effects have been found to inhibit this pathway.[7][8]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous genes involved in inflammation. The inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds.

Below is a conceptual diagram illustrating the potential points of intervention for this compound within these inflammatory signaling cascades.

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow for Screening and Characterization

The following diagram illustrates a logical workflow for the screening of new fungal sources for this compound and the subsequent characterization of its biological activity.

References

- 1. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Comparative Study of Lactarius Mushrooms: Chemical Characterization, Antibacterial, Antibiofilm, Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Lactaroviolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaroviolin is a naturally occurring sesquiterpenoid belonging to the guaiane class of compounds.[1] Isolated from fungi of the Lactarius genus, it is recognized for its characteristic violet-red color.[2] The molecular formula of this compound is C₁₅H₁₄O, and it has a molecular weight of 210.27 g/mol .[3][4] Its structure features a bicyclic azulene core substituted with a methyl group, an isopropenyl group, and a carboxaldehyde group.[3][4] Understanding the precise chemical structure and purity of this compound is paramount for its potential development as a therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and characterization of this and other natural products.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed experimental protocols for acquiring such data. While comprehensive, experimentally-derived public data for this compound is limited in the readily available scientific literature, this guide presents predicted data and representative experimental methodologies applicable to this class of compounds.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is based on the known structure and typical values for similar guaiane sesquiterpenoid aldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~9.5-10.5 | s | - | 1H | Aldehyde proton (-CHO) |

| ~7.0-8.5 | m | - | 4H | Aromatic protons on azulene ring |

| ~5.0-5.5 | m | - | 2H | Vinylic protons (=CH₂) |

| ~2.5-3.0 | s | - | 3H | Methyl protons on azulene ring |

| ~2.0-2.5 | s | - | 3H | Methyl protons of isopropenyl group |

| ~1.5-2.0 | m | - | 1H | Methine proton on azulene ring |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~190-200 | C=O | Aldehyde carbonyl |

| ~110-160 | C | Aromatic and vinylic carbons |

| ~40-60 | CH | Methine carbon |

| ~15-30 | CH₃ | Methyl carbons |

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type | Predicted Fragmentation |

| 210.10 | [M]⁺ | Molecular Ion |

| 195.08 | [M-CH₃]⁺ | Loss of a methyl group |

| 181.06 | [M-CHO]⁺ | Loss of the aldehyde group |

| 167.08 | [M-C₃H₇]⁺ | Loss of the isopropenyl group |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~2850-2700 | Medium, two bands | C-H stretch (aldehyde) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1640-1600 | Medium | C=C stretch (aromatic and vinylic) |

| ~1450-1350 | Medium | C-H bend (aliphatic) |

| ~900-650 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are designed to provide a starting point for researchers working with this compound or similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern for structural confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

-

Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for online separation and analysis.

MS Acquisition (Full Scan):

-

Ionization Mode: Positive ion mode is typically suitable for compounds with functional groups that can be readily protonated.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV (for ESI).

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Adjusted to optimize signal intensity.

MS/MS (Tandem MS) Acquisition for Fragmentation Analysis:

-

Precursor Ion Selection: Isolate the molecular ion ([M+H]⁺ or M⁺) of this compound.

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Data Processing:

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.

-

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can provide structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film (for solids): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Cast a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet (for solids): Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Prepare a ~1-5% solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid sample cell.

IR Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule by comparing the peak positions to correlation tables.

Mandatory Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Potential Biological Activities of Lactaroviolin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactaroviolin, a sesquiterpenoid compound with a characteristic violet-red hue, is a secondary metabolite isolated from the edible mushroom Lactarius deliciosus. Structurally, it is classified as a guaiane sesquiterpene, a class of natural products known for a wide spectrum of biological activities. While direct and extensive research on the bioactivities of purified this compound is limited, the well-documented pharmacological properties of its source organism, Lactarius deliciosus, and the broader class of azulene and guaiane sesquiterpenes, provide a strong foundation for exploring its therapeutic potential. This technical guide synthesizes the available data to present a profile of the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound, intended to inform and guide future research and drug development efforts.

Introduction to this compound

This compound (C15H14O) was first isolated in 1935.[1] It is a notable constituent of the Lactarius genus of mushrooms, particularly Lactarius deliciosus and Lactarius deterrimus.[2] Its molecular structure is characterized by a guaiane skeleton, which is a bicyclic sesquiterpene framework.[1] The deep color of this compound is attributed to its azulene-derived structure.[1] Azulene and its derivatives are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[3][4][5]

Potential Anticancer Activity

While no specific studies on the anticancer effects of pure this compound are currently available, extracts from Lactarius deliciosus have demonstrated notable cytotoxic activity against various cancer cell lines. This suggests that its constituent compounds, including this compound, may contribute to these effects.

Cytotoxicity Data from Lactarius deliciosus Extracts

The following table summarizes the reported 50% inhibitory concentration (IC50) values of Lactarius deliciosus extracts against different human cancer cell lines. It is important to note that these values represent the activity of a complex mixture of compounds within the extract and not of this compound alone.

| Cell Line | Cancer Type | Extract Type | IC50 (µg/mL) | Reference |

| HeLa | Human Epithelial Carcinoma | Methanolic | 19.01 | [6] |

| A549 | Human Lung Carcinoma | Methanolic | 33.05 | [6] |

| LS174 | Human Colon Carcinoma | Methanolic | 74.01 | [6] |

Proposed Mechanisms of Action

Guaiane sesquiterpenes, the class of compounds to which this compound belongs, are known to exert anticancer effects through various mechanisms.[7][8][9][10] These may include:

-

Induction of Apoptosis: Many sesquiterpene lactones induce programmed cell death in cancer cells.[11]

-

Cell Cycle Arrest: Inhibition of cancer cell proliferation through interference with the cell cycle.

-

Anti-angiogenic Effects: Preventing the formation of new blood vessels that supply tumors.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the mitochondrial succinate dehydrogenase in viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Potential Antimicrobial Activity

Extracts from Lactarius deliciosus have shown broad-spectrum antimicrobial activity.[12][13][14] This suggests that this compound could be a contributor to these effects.

Antimicrobial Data from Lactarius deliciosus Extracts

The following table presents the Minimum Inhibitory Concentration (MIC) values of Lactarius deliciosus extracts against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Microorganism | Type | Extract Type | MIC (mg/mL) | Reference |

| Bacillus cereus | Gram-positive bacteria | Methanolic | 2.5 | [6] |

| Bacillus subtilis | Gram-positive bacteria | Methanolic | 5 | [6] |

| Staphylococcus aureus | Gram-positive bacteria | Methanolic | 2.5 | [6] |

| Escherichia coli | Gram-negative bacteria | Methanolic | 10 | [6] |

| Pseudomonas aeruginosa | Gram-negative bacteria | Methanolic | 2.5 | [6] |

| Salmonella typhimurium | Gram-negative bacteria | Methanolic | 5 | [6] |

| Candida albicans | Fungus | Methanolic | 2.5 | [6] |

| Aspergillus fumigatus | Fungus | Methanolic | 10 | [6] |

Proposed Mechanisms of Action

Terpenoids, including sesquiterpenes, can exert antimicrobial effects through several mechanisms:

-

Membrane Disruption: Integration into the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.

-

Enzyme Inhibition: Interference with essential microbial enzymes.

-

Biofilm Inhibition: Prevention of the formation of microbial biofilms, which are often associated with chronic infections and antibiotic resistance.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilutions: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Potential Anti-inflammatory Activity

The anti-inflammatory properties of Lactarius deliciosus extracts and other guaiane sesquiterpenes suggest a similar potential for this compound.[15][16]

Proposed Mechanisms of Action

The anti-inflammatory effects of compounds like this compound are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Azulene and its derivatives have been shown to exert anti-inflammatory effects.[3][5]

A plausible mechanism for the anti-inflammatory activity of this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

NF-κB Signaling Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2. This compound may inhibit one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H14O | CID 123595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of metal concentration and antioxidant, antimicrobial, and anticancer potentials of two edible mushrooms Lactarius deliciosus and Macrolepiota procera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Research progress on natural guaiane-type sesquiterpenoids and their biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. ijmsdr.org [ijmsdr.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. zombiemyco.com [zombiemyco.com]

- 15. Mushrooms: A Potential Natural Source of Anti-Inflammatory Compounds for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

Lactaroviolin and its Derivatives: A Technical Guide to Natural Occurrence, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactaroviolin is a naturally occurring sesquiterpenoid pigment found in certain species of Lactarius mushrooms, notably Lactarius deliciosus and Lactarius deterrimus. Characterized by its violet-red color, this compound belongs to the guaiane class of sesquiterpenoids. This technical guide provides a comprehensive overview of this compound and its related derivatives, focusing on their natural sources, biosynthetic origins, and biological activities. Detailed experimental protocols for extraction and characterization are provided, alongside a summary of all available quantitative data. Furthermore, a putative biosynthetic pathway and a general experimental workflow are illustrated using logical diagrams.

Natural Occurrence and Derivatives

This compound is a prominent constituent of the latex produced by several Lactarius mushroom species. Upon injury to the mushroom's fruiting body, a milky latex is exuded, which contains a variety of sesquiterpenoid compounds. The characteristic color of this latex is often attributable to these pigments.

While this compound itself is a key derivative, recent research has identified a number of other guaiane sesquiterpenoids from Lactarius deliciosus. These compounds can be considered derivatives or closely related analogues of this compound, sharing the same core chemical scaffold. These include both newly identified and previously known compounds.[1]

Table 1: this compound and its known derivatives from Lactarius deliciosus

| Compound Name | Molecular Formula | Natural Source |

| This compound | C15H14O | Lactarius deliciosus, Lactarius deterrimus[2] |

| 7-(1-hydroxyethyl)-4-methyl-1-azulenecarboxaldehyde | C14H14O2 | Lactarius deliciosus[1] |

| 7-isopropenyl-4-methyl-1-azulenecarboxylic acid | C15H14O2 | Lactarius deliciosus[1] |

| 7-acetyl-4-methyl-1-azulenecarboxaldehyde | C15H14O2 | Lactarius deliciosus[1] |

| 7-acetyl-4-methylazulene-1-carboxylic acid | C15H14O3 | Lactarius deliciosus[1] |

| 1-formyl-4-methyl-7-(1-hydroxy-1-methylethyl)azulene | C15H16O2 | Lactarius deliciosus[1] |

| 7-(1,2-dihydroxy-1-methylethyl)-4-methylazulene-1-carbaldehyde | C15H16O3 | Lactarius deliciosus[1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound and its derivatives relies on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) data for this compound

| Position | δH (ppm), J (Hz) | δC (ppm) |

| 1 | 10.28 (s) | 188.5 |

| 2 | 8.19 (d, 4.3) | 134.8 |

| 3 | 7.31 (d, 4.3) | 120.2 |

| 4 | - | 149.5 |

| 5 | 7.56 (d, 10.6) | 137.8 |

| 6 | 7.95 (dd, 10.6, 2.0) | 135.2 |

| 7 | - | 148.8 |

| 8 | 9.69 (d, 2.0) | 117.5 |

| 9 | - | 145.3 |

| 10 | - | 138.1 |

| 11 | 5.19 (q, 6.4) | 145.9 |

| 12 | 1.60 (d, 6.4) | 22.3 |

| 13 | 2.95 (s) | 24.7 |

| 14 | 2.95 (s) | 24.7 |

Data sourced from Yuan, R.-Y., et al. (2019).[1]

Table 3: HR-ESIMS Data for this compound and its Derivatives

| Compound Name | Molecular Formula | Calculated m/z | Found m/z |

| This compound | C15H14O | 211.1117 [M+H]⁺ | 211.1119 [M+H]⁺ |

| 7-(1-hydroxyethyl)-4-methyl-1-azulenecarboxaldehyde | C14H14O2 | 215.1067 [M+H]⁺ | 215.1059 [M+H]⁺ |

| 7-isopropenyl-4-methyl-1-azulenecarboxylic acid | C15H14O2 | 227.1067 [M+H]⁺ | 227.1060 [M+H]⁺ |

Data sourced from Yuan, R.-Y., et al. (2019).[1]

Biological Activity

This compound and its related guaiane sesquiterpenoids from Lactarius deliciosus have been investigated for their biological activities, with a primary focus on their cytotoxic and antimicrobial properties.

3.1. Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against certain cancer cell lines. A study evaluating a series of guaiane sesquiterpenes from L. deliciosus reported their effects on the human promyelocytic leukemia cell line HL-60.[1] Another study also reported moderate cytotoxic activity for this compound against Ehrlich ascitic tumour cells and L1210 cells.[3]

Table 4: Cytotoxic Activity of this compound and its Derivatives against HL-60 Cells

| Compound | IC₅₀ (µM) |

| This compound | 15.3 |

| 7-(1-hydroxyethyl)-4-methyl-1-azulenecarboxaldehyde | 25.7 |

| 7-isopropenyl-4-methyl-1-azulenecarboxylic acid | > 50 |

| 7-acetyl-4-methyl-1-azulenecarboxaldehyde | 12.8 |

| 7-acetyl-4-methylazulene-1-carboxylic acid | > 50 |

| 1-formyl-4-methyl-7-(1-hydroxy-1-methylethyl)azulene | 35.4 |

| 7-(1,2-dihydroxy-1-methylethyl)-4-methylazulene-1-carbaldehyde | > 50 |

| Doxorubicin (positive control) | 0.8 |

Data sourced from Yuan, R.-Y., et al. (2019).[1]

3.2. Antimicrobial and Other Activities

While specific antimicrobial data for purified this compound is limited, extracts of Lactarius deliciosus have shown both antibacterial and antifungal properties.[4][5] These activities are likely due to the combined effect of the various secondary metabolites present, including the sesquiterpenoids. One study reported weak mutagenic activity for this compound in the Ames test.[3]

Experimental Protocols

4.1. Extraction and Isolation of this compound and its Derivatives

The following is a generalized protocol based on published methods for the extraction and isolation of guaiane sesquiterpenoids from Lactarius deliciosus.[1]

-

Sample Preparation: Fresh fruiting bodies of Lactarius deliciosus are collected, cleaned, and air-dried. The dried material is then powdered.

-

Extraction: The powdered mushroom material is extracted with an organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 3 x 24 hours). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the desired sesquiterpenoids (typically the ethyl acetate fraction) is subjected to repeated column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a petroleum ether-acetone or hexane-ethyl acetate mixture, to separate the components.

-

Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from the silica gel column is performed using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compounds can be achieved using pTLC with a suitable solvent system.

-

4.2. Structure Elucidation

The purified compounds are subjected to a suite of spectroscopic analyses to determine their chemical structures.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-ESIMS) is used to determine the exact molecular weight and elemental composition of the compounds.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule and to determine the stereochemistry.

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is recorded to identify the chromophores present in the molecule, which is particularly useful for colored compounds like this compound.

Biosynthesis and Experimental Workflow Diagrams

5.1. Putative Biosynthetic Pathway of this compound

This compound, as a guaiane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes. The key step is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase, to form the characteristic bicyclic guaiane skeleton. Subsequent enzymatic modifications, such as oxidation and rearrangement, lead to the final structure of this compound and its derivatives.

Caption: Putative biosynthetic pathway of this compound.

5.2. Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound and its derivatives from their natural source.

Caption: Experimental workflow for this compound derivatives.

Conclusion

This compound and its related guaiane sesquiterpenoids from Lactarius species represent a class of natural products with interesting chemical structures and promising biological activities, particularly in the area of cancer research. The detailed spectroscopic data and isolation protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery. Further investigation into the biosynthesis of these compounds, including the characterization of the specific enzymes involved, and a broader screening of their pharmacological properties are warranted to fully exploit their potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C15H14O | CID 123595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assays of the biological activities of guaiane sesquiterpenoids isolated from the fruit bodies of edible lactarius species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmsdr.org [ijmsdr.org]

- 5. Mushroom extract of Lactarius deliciosus (L.) Sf. Gray as biopesticide: Antifungal activity and toxicological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Arsenal of the Saffron Milk Cap: An In-depth Guide to the Secondary Metabolites of Lactarius deliciosus

For Researchers, Scientists, and Drug Development Professionals

The saffron milk cap, Lactarius deliciosus, is a widely appreciated edible mushroom, forming ectomycorrhizal relationships with coniferous trees. Beyond its culinary appeal, this basidiomycete harbors a rich and diverse array of secondary metabolites. These compounds are not only responsible for the mushroom's characteristic color, taste, and aroma but also play crucial roles in its ecological interactions, including defense against fungivores and microbial competitors. This technical guide provides a comprehensive overview of the chemical ecology of L. deliciosus secondary metabolites, with a focus on their biosynthesis, ecological functions, and potential applications, particularly in the realm of drug development.

A Diverse Chemical Repertoire: Major Classes of Secondary Metabolites

Lactarius deliciosus produces a variety of secondary metabolites, with sesquiterpenoids being a prominent and characteristic class. In addition to these, the mushroom synthesizes a range of phenolic compounds, fatty acids, and volatile organic compounds (VOCs) that contribute to its biological activities and ecological niche.

Sesquiterpenoids: The Colorful Defense

A hallmark of the Lactarius genus is the production of a milky latex when the fruiting body is damaged. In L. deliciosus, this latex contains a variety of sesquiterpenoids, which are C15 terpenoid compounds. Upon tissue injury, enzymatic conversions of precursor sesquiterpenes lead to the formation of colorful and often pungent compounds.

Key sesquiterpenoids identified in Lactarius deliciosus include those with azulene and guaiane skeletons. Notably, two new azulene-type sesquiterpenoids, 7-isopropenyl-4-methyl-azulene-1-carboxylic acid and 15-hydroxy-3,6-dihydrolactarazulene, have been isolated from this species[1]. Other known compounds like lactaroviolin are also present[1]. These compounds are responsible for the characteristic color change of the latex and mushroom flesh upon bruising.

Phenolic Compounds and Flavonoids: Antioxidant Powerhouses

Lactarius deliciosus is a rich source of phenolic compounds and flavonoids, which are well-known for their antioxidant properties. These compounds contribute to the mushroom's defense against oxidative stress and may play a role in its medicinal properties. The total phenolic and flavonoid content can vary depending on factors such as the mushroom's maturity and environmental conditions[2][3].

Fatty Acids: More Than Just Nutrition

The fatty acid profile of Lactarius deliciosus is dominated by unsaturated fatty acids, particularly oleic and linoleic acids. While primarily serving as nutritional components, some fatty acids and their derivatives may also possess antimicrobial or signaling functions.

Volatile Organic Compounds (VOCs): The Scent of Interaction

The characteristic aroma of Lactarius deliciosus is due to a complex mixture of volatile organic compounds. These can include various aldehydes, alcohols, and ketones. VOCs play a crucial role in fungal communication and interaction with other organisms in their environment, including attracting symbiotic partners or repelling competitors and predators.

Biosynthesis of Secondary Metabolites: A Glimpse into the Fungal Factory

The biosynthesis of the diverse secondary metabolites in L. deliciosus involves complex enzymatic pathways. While research in this specific area is ongoing, significant strides have been made in understanding the formation of sesquiterpenoids.

The Sesquiterpenoid Biosynthetic Pathway

The biosynthesis of sesquiterpenoids begins with the mevalonate pathway, which produces the precursor farnesyl pyrophosphate (FPP). The diversification of sesquiterpenoid skeletons is then achieved by a class of enzymes known as sesquiterpene synthases (STSs).

Recent genomic and functional studies on L. deliciosus have identified several candidate STS genes[4]. Some of these have been functionally characterized, revealing the production of various sesquiterpene backbones. For instance, specific STSs are responsible for the initial cyclization of FPP to form the precursors of the azulene and guaiane sesquiterpenoids that are characteristic of this species. One study even identified a new clade of STS that produces a terpene with a unique spiro-tricyclic scaffold, highlighting the untapped biosynthetic potential of this mushroom[4].

Caption: Ecological role of secondary metabolites in Lactarius deliciosus.

Quantitative Data on Secondary Metabolites

The concentration of secondary metabolites in L. deliciosus can vary based on geographical location, developmental stage, and the specific part of the fruiting body. The following tables summarize some of the available quantitative data.

Table 1: Proximate Chemical Composition of Lactarius deliciosus

| Component | Content (% mg/100g dry weight) | Reference |

| Moisture | 8.75 ± 0.72 | |

| Fat | 2.64 ± 0.16 | |

| Protein | 75.25 ± 0.15 | |

| Ash | 4.61 ± 0.03 | |

| Dry Matter | 89.96 ± 0.24 |

Table 2: Phenolic and Flavonoid Content of Lactarius deliciosus

| Compound Class | Content (mg/g extract) | Reference |

| Total Phenolic Content | 4.84 ± 0.32 (as GAE) | |

| Total Flavonoid Content | 2.76 ± 0.03 |

Table 3: Major Volatile Aroma Compounds in Fresh Lactarius deliciosus

| Compound | Relative Content (%) | Reference |

| Acids | 84.23 | |

| Aldehydes | 14.77 |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity testing of secondary metabolites from L. deliciosus.

Extraction and Isolation of Sesquiterpenoids (Azulenes)

dot

Caption: Workflow for the extraction and isolation of azulene sesquiterpenoids.

Protocol:

-

Extraction: Fresh fruiting bodies of L. deliciosus (7.8 kg) are ground and macerated with methanol (2 x 4 L) at room temperature. [5]2. Concentration: The methanol solution is evaporated under reduced pressure to yield a dark brown crude extract (110 g). [5]3. Partitioning: The crude extract is suspended in water and then extracted with ethyl acetate. [5]4. Chromatography: The ethyl acetate fraction is evaporated and the residue is subjected to column chromatography on Sephadex LH-20 to separate compounds based on size. [5]5. Further Purification: Fractions containing azulene-type sesquiterpenoids are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds. [5]

Analysis of Volatile Organic Compounds (VOCs) by SPME-GC-MS

Protocol:

-

Sample Preparation: Fresh or dried and powdered mushroom samples are placed in a sealed vial.

-

Solid-Phase Microextraction (SPME): An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial at a controlled temperature and time to adsorb the volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The SPME fiber is inserted into the heated injection port of a GC-MS system. The adsorbed volatiles are desorbed and separated on a capillary column (e.g., HP-5MS). The separated compounds are then detected and identified by the mass spectrometer.

Antimicrobial Activity Assay (Broth Microdilution Method)

dot

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Protocol:

-

Preparation of Extracts: Mushroom extracts are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. [6]2. Serial Dilution: The extract stock solution is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria). [6]3. Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the extract that visibly inhibits the growth of the microorganism. A viability indicator, such as p-iodonitrotetrazolium violet (INT), can be added to aid in the visualization of microbial growth. [7]

Signaling Pathways in Fungal Defense: A Putative Model

While specific signaling pathways that regulate the production of secondary metabolites in Lactarius deliciosus in response to ecological cues have not yet been fully elucidated, a general model can be proposed based on known fungal defense mechanisms. Fungi can perceive signals from their environment, such as molecules from pathogens (Pathogen-Associated Molecular Patterns, PAMPs) or damage to their own cells (Damage-Associated Molecular Patterns, DAMPs). This recognition can trigger a signaling cascade, often involving mitogen-activated protein kinase (MAPK) pathways, leading to the activation of transcription factors that upregulate the expression of genes involved in secondary metabolite biosynthesis. Hormones such as jasmonic acid and salicylic acid, well-known in plant defense, may also have analogous roles in fungal defense signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. First Report of Eight Milkcap Species Belonging to Lactarius and Lactifluus in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Signaling pathways driving the development of ectomycorrhizal symbiosis [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Common symbiosis signaling pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lactaroviolin

Introduction

Lactaroviolin is a naturally occurring violet-red pigment found in mushrooms of the Lactarius genus, particularly Lactarius deliciosus.[1] It is a sesquiterpenoid with a guaiane azulene skeleton.[2][3] The unique chemical structure and vibrant color of this compound make it a compound of interest for researchers in natural products chemistry, pharmacology, and drug development. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a robust and efficient technique for isolating pure compounds from complex mixtures.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O | [1][6] |

| Molecular Weight | 210.27 g/mol | [6] |

| IUPAC Name | 4-methyl-7-(prop-1-en-2-yl)azulene-1-carbaldehyde | [6] |

| Appearance | Violet-red solid | [1] |

| Melting Point | 58 °C | [6][7] |

| CAS Number | 85-33-6 | [6] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol outlines a comprehensive workflow for the extraction and subsequent HPLC purification of this compound from its natural source.

Part 1: Extraction of Crude this compound

-

Mushroom Preparation: Fresh fruiting bodies of Lactarius deliciosus should be cleaned of any debris and sliced into small pieces to facilitate drying. Lyophilization (freeze-drying) is the preferred method for drying to preserve the integrity of the secondary metabolites.

-

Solvent Extraction:

-

The dried mushroom material is ground into a fine powder.

-

The powdered material is then subjected to solvent extraction. Given the semi-polar nature of sesquiterpenoids, a solvent of intermediate polarity such as ethyl acetate or a mixture of methanol and dichloromethane is recommended.[4][8]

-

Extraction can be performed by maceration at room temperature for 24-48 hours or by using a Soxhlet apparatus for a more exhaustive extraction over 8-12 hours.

-

-

Concentration: The resulting crude extract is filtered to remove solid mushroom debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated, pigmented residue.

Part 2: HPLC Purification of this compound

The purification of this compound from the crude extract is achieved using a preparative reverse-phase HPLC system.

Instrumentation and Columns:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column is suitable for the separation of semi-polar compounds like this compound. Typical dimensions for preparative work are 250 mm x 10 mm with a 5 µm particle size.

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v). The addition of a small amount of acid can improve peak shape.

-

Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid (v/v).

Chromatographic Conditions:

The following conditions are a starting point and may require optimization based on the specific crude extract and HPLC system used.

| Parameter | Condition |

| Column | C18 Reverse-Phase (250 x 10 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 4.0 mL/min |

| Injection Volume | 500 µL (of a 10 mg/mL solution of crude extract) |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm, 280 nm, and a visible wavelength (e.g., 530 nm for violet-red) |

| Gradient Program: | |

| 0-5 min | 50% B |

| 5-25 min | 50% to 95% B (linear gradient) |

| 25-30 min | 95% B (isocratic) |

| 30-31 min | 95% to 50% B (linear gradient) |

| 31-35 min | 50% B (isocratic - column re-equilibration) |

Table 2: HPLC Gradient Program for this compound Purification

Fraction Collection:

-

Fractions corresponding to the peak of interest (identified by its characteristic violet-red color and UV-Vis spectrum) are collected.

-

The purity of the collected fractions should be assessed by analytical HPLC.

-

Pure fractions are pooled, and the solvent is removed under vacuum to yield purified this compound.

Workflow Diagram

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Workflow for the extraction and HPLC purification of this compound.

Conclusion

This application note provides a detailed protocol for the successful purification of this compound from Lactarius deliciosus using HPLC. The outlined methodology, from extraction to final purification, serves as a comprehensive guide for researchers. The provided HPLC conditions can be a robust starting point for method development and can be further optimized to achieve the desired purity and yield of this compound for subsequent research and development activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Showing Compound this compound (FDB014681) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0035896) [hmdb.ca]

- 4. readersinsight.net [readersinsight.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C15H14O | CID 123595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 85-33-6 [thegoodscentscompany.com]

- 8. journalijsra.com [journalijsra.com]

Application Notes and Protocols for the Quantification of Lactaroviolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaroviolin is a violet-red sesquiterpenoid pigment with an azulene core, primarily isolated from mushrooms of the Lactarius genus, notably Lactarius deliciosus.[1] Its vibrant color and chemical structure suggest potential biological activities of interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound is crucial for research, quality control of natural extracts, and the development of potential therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Additionally, a plausible signaling pathway for the anti-inflammatory effects of this compound is proposed based on current knowledge of related azulene compounds.

Extraction of this compound from Lactarius deliciosus

A robust extraction protocol is the first step in the accurate quantification of this compound. The following protocol is a comprehensive approach based on methods for extracting pigments and sesquiterpenoids from fungal matrices.

Experimental Protocol: Extraction

-

Sample Preparation: Fresh fruiting bodies of Lactarius deliciosus should be cleaned of any debris. The tissue can be either used immediately or lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Due to the lipophilic nature of sesquiterpenoids, organic solvents are most effective. A mixture of methanol and dichloromethane (1:1, v/v) is recommended for efficient extraction.

-

Extraction Procedure:

-

Weigh approximately 5 g of powdered mushroom tissue into a flask.

-

Add 50 mL of the methanol:dichloromethane solvent mixture.

-

Macerate the mixture at room temperature for 24 hours in the dark to prevent photodegradation of the pigment.

-

Alternatively, for a more rapid extraction, use ultrasonication for 30 minutes, ensuring the temperature of the water bath does not exceed 40°C.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid mushroom debris.

-

The resulting filtrate should be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Sample Clean-up (Optional but Recommended for HPLC and LC-MS):

-

The concentrated extract can be further purified using Solid Phase Extraction (SPE). A C18 cartridge is suitable for this purpose.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the extract (re-dissolved in a small volume of the extraction solvent) onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove highly polar impurities.

-

Elute the this compound-containing fraction with a less polar solvent (e.g., pure methanol or acetonitrile).

-

-

Final Preparation: Evaporate the purified fraction to dryness and reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., acetonitrile for HPLC and LC-MS, or ethanol for UV-Vis spectrophotometry).

Analytical Techniques for Quantification

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of chromophoric compounds like this compound.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution is suggested for optimal separation from other components in the mushroom extract.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-5 min: 30% B

-

5-20 min: 30-100% B

-

20-25 min: 100% B

-

25-30 min: 100-30% B

-

30-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: Based on the UV-Vis spectra of azulene derivatives, which show strong absorption in the UV region and weaker absorption in the visible region, monitoring at both a lower wavelength (e.g., 280 nm) and a higher wavelength (e.g., 580-600 nm) is recommended.[1][2][3][4][5] The optimal wavelength should be determined by analyzing a purified this compound standard.

-

Quantification: Create a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations. The concentration of this compound in the samples can then be determined by interpolation from this curve.

Quantitative Data (Hypothetical Example)

Since no specific literature data is available, the following table is a hypothetical representation of expected performance parameters for a validated HPLC-UV method.

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Recovery | 95-105% |

| Precision (RSD%) | < 2% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices.

Experimental Protocol: LC-MS/MS

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column and Mobile Phase: Same as for the HPLC-UV method.

-

Ionization Mode: Positive ESI is likely to be effective for this compound.

-

MS/MS Parameters:

-